LogP Differentiation: 2,3-Dimethoxy Substitution Pattern Confers Distinct Lipophilicity Profile for Blood-Brain Barrier and Membrane Permeability Considerations
The target compound (2,3-dimethoxy substitution) exhibits a calculated LogP of 2.2298 . By class-level inference from structurally related dimethoxyphenyl-4-oxobutyrate esters where LogP data are available, the 3,4-dimethoxy positional isomer (CAS 56872-60-7) carries a LogP of 2.17, while the 2,5-dimethoxy isomer (CAS 898758-26-4) shows LogP of 2.33 . The 2,3-substitution thus occupies an intermediate lipophilicity position within this isomer series, with a quantifiable LogP difference of approximately +0.06 versus 3,4-substitution and -0.10 versus 2,5-substitution. LogP differences exceeding 0.1 units have been shown to correlate with meaningful alterations in membrane permeability, plasma protein binding, and CNS penetration in drug development contexts.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2298 |
| Comparator Or Baseline | 3,4-dimethoxy isomer (CAS 56872-60-7): LogP = 2.17; 2,5-dimethoxy isomer (CAS 898758-26-4): LogP = 2.33 |
| Quantified Difference | ΔLogP = +0.06 versus 3,4-isomer; ΔLogP = -0.10 versus 2,5-isomer |
| Conditions | Calculated LogP values reported in supplier computational chemistry datasets; consistent calculation methodology (software unspecified) |
Why This Matters
Lipophilicity differences of this magnitude can alter membrane permeability and tissue distribution, directly impacting experimental outcomes in cellular assays and in vivo studies.
